molecular formula C27H34N4O3 B10835387 7-[4-[[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one

7-[4-[[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one

Cat. No.: B10835387
M. Wt: 462.6 g/mol
InChI Key: MCJUAFCGICUNIN-UHFFFAOYSA-N
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Description

PMID29334795-Compound-66 is a small molecular drug known for its interaction with the histamine H3 receptor. This compound has been studied for its potential therapeutic applications, particularly in the central nervous system and peripheral nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID29334795-Compound-66 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of PMID29334795-Compound-66 typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

PMID29334795-Compound-66 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions vary depending on the specific reaction, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

Mechanism of Action

PMID29334795-Compound-66 exerts its effects by binding to the histamine H3 receptor, a G-protein coupled receptor. This binding inhibits adenylate cyclase activity, leading to reduced cyclic adenosine monophosphate levels and subsequent modulation of neurotransmitter release. The compound’s interaction with the receptor also affects intracellular calcium mobilization and other signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PMID29334795-Compound-66 is unique due to its specific interaction with the histamine H3 receptor and its potential therapeutic applications in the central nervous system and peripheral nervous system. Its distinct chemical structure and binding properties set it apart from other similar compounds .

Properties

Molecular Formula

C27H34N4O3

Molecular Weight

462.6 g/mol

IUPAC Name

7-[4-[[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C27H34N4O3/c32-27-28-24-5-2-6-25(26(24)34-27)31-17-15-29(16-18-31)19-20-7-9-22(10-8-20)33-23-11-13-30(14-12-23)21-3-1-4-21/h2,5-10,21,23H,1,3-4,11-19H2,(H,28,32)

InChI Key

MCJUAFCGICUNIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)CN4CCN(CC4)C5=CC=CC6=C5OC(=O)N6

Origin of Product

United States

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